molecular formula C22H19N3O5 B2500098 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-19-8

2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2500098
CAS No.: 1021113-19-8
M. Wt: 405.41
InChI Key: NXJCHTIFMWNINL-UHFFFAOYSA-N
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Description

2-Phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound featuring a unique imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone. The phenyl and trimethoxyphenyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Key considerations would include the availability and cost of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl or trimethoxyphenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce halogenated or nitro groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[4,5-b]pyridine: Lacks the trimethoxyphenyl group, resulting in different biological activity.

    5-(3,4,5-Trimethoxyphenyl)imidazo[4,5-b]pyridine: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.

    3,4,5-Trimethoxyphenylacetic acid: Contains the trimethoxyphenyl group but lacks the imidazo[4,5-b]pyridine core.

Uniqueness

The uniqueness of 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid lies in its combination of structural features, which confer specific biological activities not seen in simpler analogs. The presence of both the phenyl and trimethoxyphenyl groups, along with the imidazo[4,5-b]pyridine core, allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-28-16-9-13(10-17(29-2)19(16)30-3)15-11-14(22(26)27)18-21(23-15)25-20(24-18)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCHTIFMWNINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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